



Application Note: Quantification of Trimethylamine-N-oxide-¹³C₃ by LC-MS/MS

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Compound of Interest

Compound Name: Trimethylamine-N-oxide-13C3

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Trimethylamine-N-oxide (TMAO) in biological matrices, utilizing its stable isotope-labeled internal standard, Trimethylamine-N-oxide-¹³C₃ (TMAO-¹³C₃). This method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. The described protocol provides the high specificity and sensitivity required for clinical research and drug development applications where accurate TMAO measurement is crucial.

Introduction

Trimethylamine-N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention as a potential biomarker for various pathologies, including cardiovascular diseases.[1][2][3][4] Accurate and reliable quantification of TMAO in biological samples such as plasma and urine is essential for understanding its physiological roles and its implications in disease progression. LC-MS/MS has become the preferred analytical technique for TMAO measurement due to its high sensitivity, specificity, and ability to handle complex biological matrices.[3][4] The use of a stable isotope-labeled internal standard, such as TMAO-13C3, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the highest accuracy and precision. This application note provides a comprehensive protocol for the quantification of TMAO using TMAO-13C3 as an internal standard.



Experimental Sample Preparation

A simple protein precipitation protocol is utilized for the extraction of TMAO from plasma samples.

Materials:

- Plasma samples
- · Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- TMAO-¹³C₃ internal standard (IS) solution
- · Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Protocol:

- To 50 μL of plasma sample in a microcentrifuge tube, add 10 μL of the TMAO-13C3 internal standard solution.
- Add 200 μL of ice-cold acetonitrile to precipitate proteins.[2]
- Vortex the mixture for 10 minutes at room temperature.
- Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.[2]
- Transfer 100 μ L of the supernatant to a new tube and add 100 μ L of 30% acetonitrile in water.[2]
- Transfer the final mixture to an HPLC vial for LC-MS/MS analysis.



Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

Parameter	Value	
Column	Phenomenex Kinetex C18, 2.6 μ m, 2.1x100 mm or equivalent	
Mobile Phase A	5 mM Ammonium Acetate in Water	
Mobile Phase B	Acetonitrile	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Column Temperature	40°C	
Gradient	Time (min)	
0.00		
1.50	_	
2.70	_	
6.00		

This is an exemplary gradient and may require optimization based on the specific LC system and column.

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification.



Parameter	Value		
Ionization Mode	Electrospray Ionization (ESI), Positive		
Capillary Voltage	+3000 V		
Nozzle Voltage	+1500 V		
Nebulizer Gas	20 psi		
Carrier Gas	14 L/min at 200°C		
Sheath Gas	10 L/min at 350°C		
MRM Transitions	Analyte		
TMAO			
TMAO-13C3 (IS)			

Instrument parameters may vary and require optimization for the specific mass spectrometer used.[2][5]

Quantitative Data Summary

The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity

Parameter	Result
Linearity Range	1 - 5,000 ng/mL
Correlation Coefficient (r²)	> 0.996
Lower Limit of Quantification (LLOQ)	1 ng/mL

Table 2: Precision and Accuracy



methods.[2][6]

Quality Control Sample	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	1	7.15	-	111.43
Low (LQC)	3	1.65 - 7.15	-	96.36 - 111.43
Medium (MQC)	600	1.65 - 7.15	-	96.36 - 111.43
High (HQC)	4,000	1.65 - 7.15	-	96.36 - 111.43
Data is representative and based on published				

Experimental Workflow Diagram



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Caption: LC-MS/MS workflow for TMAO quantification.

Signaling Pathway Diagram

While this application note focuses on a quantitative method, the broader context involves the metabolic pathway leading to TMAO formation.





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Caption: Metabolic pathway of TMAO formation.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Trimethylamine-N-oxide in plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard, TMAO-¹³C₃, ensures high accuracy and precision of the results. This method can be a valuable tool for researchers and professionals in drug development investigating the role of TMAO in health and disease.

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